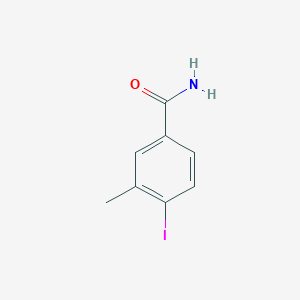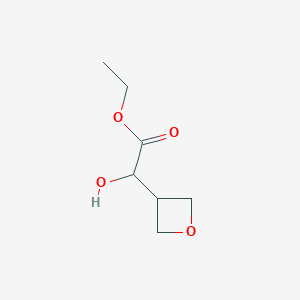
Éster etílico del ácido hidroxi-oxetan-3-il-acético
Descripción general
Descripción
“Hydroxy-oxetan-3-yl-acetic acid ethyl ester” is an ester, a type of organic compound. Esters are produced by the reaction of acids with alcohols . The molecular formula of this compound is C4H8O3 and it has a molecular weight of 104.1045 .
Synthesis Analysis
The synthesis of oxetane derivatives can be achieved through various methods. One such method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Molecular Structure Analysis
The molecular structure of “Hydroxy-oxetan-3-yl-acetic acid ethyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 .Chemical Reactions Analysis
Esters, including “Hydroxy-oxetan-3-yl-acetic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis
Esters are neutral compounds and have much lower boiling points than those of the acids or alcohols of nearly equal weight. This is due to the absence of the polar hydroxyl group which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .Aplicaciones Científicas De Investigación
Producción de ésteres en fermentación
El éster etílico del ácido hidroxi-oxetan-3-il-acético podría usarse potencialmente en la producción de ésteres durante los procesos de fermentación . Por ejemplo, en la producción de Baijiu, un licor tradicional chino, los ésteres juegan un papel clave en la contribución al perfil de sabor único . El uso de cepas de levadura que pueden producir altos rendimientos de ésteres específicos, como el hexanoato de etilo, es una práctica común .
Mejora del sabor en alimentos y bebidas
El compuesto podría usarse para mejorar el sabor de los alimentos y las bebidas. En la elaboración de Baijiu, por ejemplo, la presencia de ésteres como el hexanoato de etilo contribuye al fuerte sabor del licor . El uso del éster etílico del ácido hidroxi-oxetan-3-il-acético podría influir potencialmente en la producción de estos compuestos de sabor.
Síntesis de isósteres de ésteres
El éster etílico del ácido hidroxi-oxetan-3-il-acético se puede utilizar en la síntesis de isósteres de ésteres . Los isósteres de ésteres son compuestos que tienen propiedades físicas o químicas similares a los ésteres. Se pueden utilizar en química medicinal como motivos pequeños, polares y no planos .
Catálisis ácida de Brønsted
El compuesto se puede utilizar en catálisis ácida de Brønsted, un tipo de reacción ácido-base donde el ácido es un donador de protones . Esto puede ser particularmente útil en la síntesis de éteres de 3,3-disustituidos oxetano y azetidina .
Mejora de la estabilidad
El éster etílico del ácido hidroxi-oxetan-3-il-acético se puede utilizar para mejorar la estabilidad de ciertos compuestos . Por ejemplo, los éteres de oxetano sintetizados utilizando este compuesto demuestran una excelente estabilidad química en una gama de condiciones y una estabilidad mejorada en comparación con los ésteres análogos en condiciones básicas y reductoras .
Síntesis de nuevos derivados de aminoácidos
El compuesto se puede utilizar en la síntesis de nuevos derivados de aminoácidos heterocíclicos que contienen anillos de azetidina y oxetano . Estos derivados pueden tener diversas aplicaciones en química medicinal y descubrimiento de fármacos .
Propiedades
IUPAC Name |
ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZQYZBMWHLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509910-39-7 | |
| Record name | ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
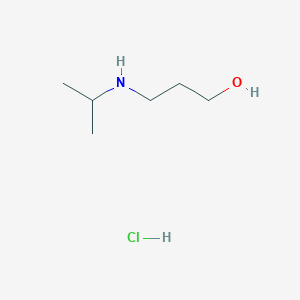


![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
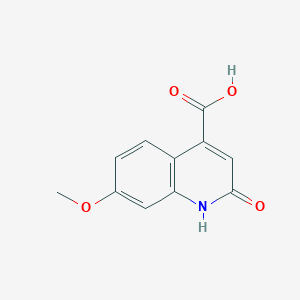

![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)
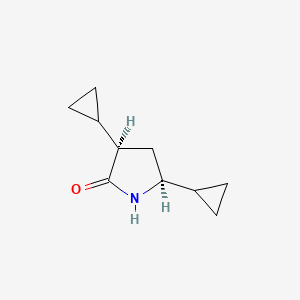
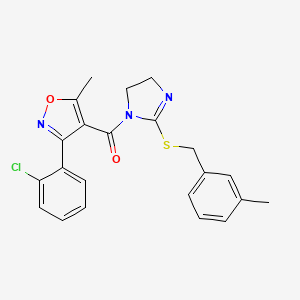
![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)
